

Ethyl (3-trifluoromethylbenzoyl)acetate physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl (3-trifluoromethylbenzoyl)acetate</i>
Cat. No.:	B157145

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Ethyl (3-trifluoromethylbenzoyl)acetate**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and formulation. **Ethyl (3-trifluoromethylbenzoyl)acetate** (CAS No: 1717-42-6) is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of its core physical properties, the experimental methods for their determination, and its role in synthetic pathways.

Core Physical and Chemical Properties

Ethyl (3-trifluoromethylbenzoyl)acetate is a combustible liquid with a molecular weight of 260.21 g/mol .[\[1\]](#)[\[2\]](#) Its utility as a reactant is well-documented in the preparation of specialized heterocyclic compounds.

Data Presentation: Physical Properties

The quantitative physical properties of **Ethyl (3-trifluoromethylbenzoyl)acetate** are summarized in the table below for easy reference.

Property	Value	Conditions
CAS Number	1717-42-6	N/A
Molecular Formula	<chem>CF3C6H4COCH2CO2C2H5</chem>	N/A
Molecular Weight	260.21 g/mol	N/A
Appearance	Liquid	Ambient
Assay	97%	N/A
Boiling Point	250-251 °C	Literature
Density	1.267 g/mL	at 25 °C
Refractive Index	1.4850	at 20 °C (n ₂₀ /D)
Storage Class	10 (Combustible liquids)	N/A
Flash Point	Not Applicable	N/A

Data sourced from commercial supplier specifications.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling-point liquid like **Ethyl (3-trifluoromethylbenzoyl)acetate**, distillation under atmospheric pressure is a standard method.

Methodology:

- Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Sample Preparation: A sample of **Ethyl (3-trifluoromethylbenzoyl)acetate** is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

- Heating: The flask is gently heated using a heating mantle.
- Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor distilling into the condenser.
- Data Recording: The temperature is recorded when the liquid is boiling steadily and a consistent distillation rate is observed. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or a digital density meter.

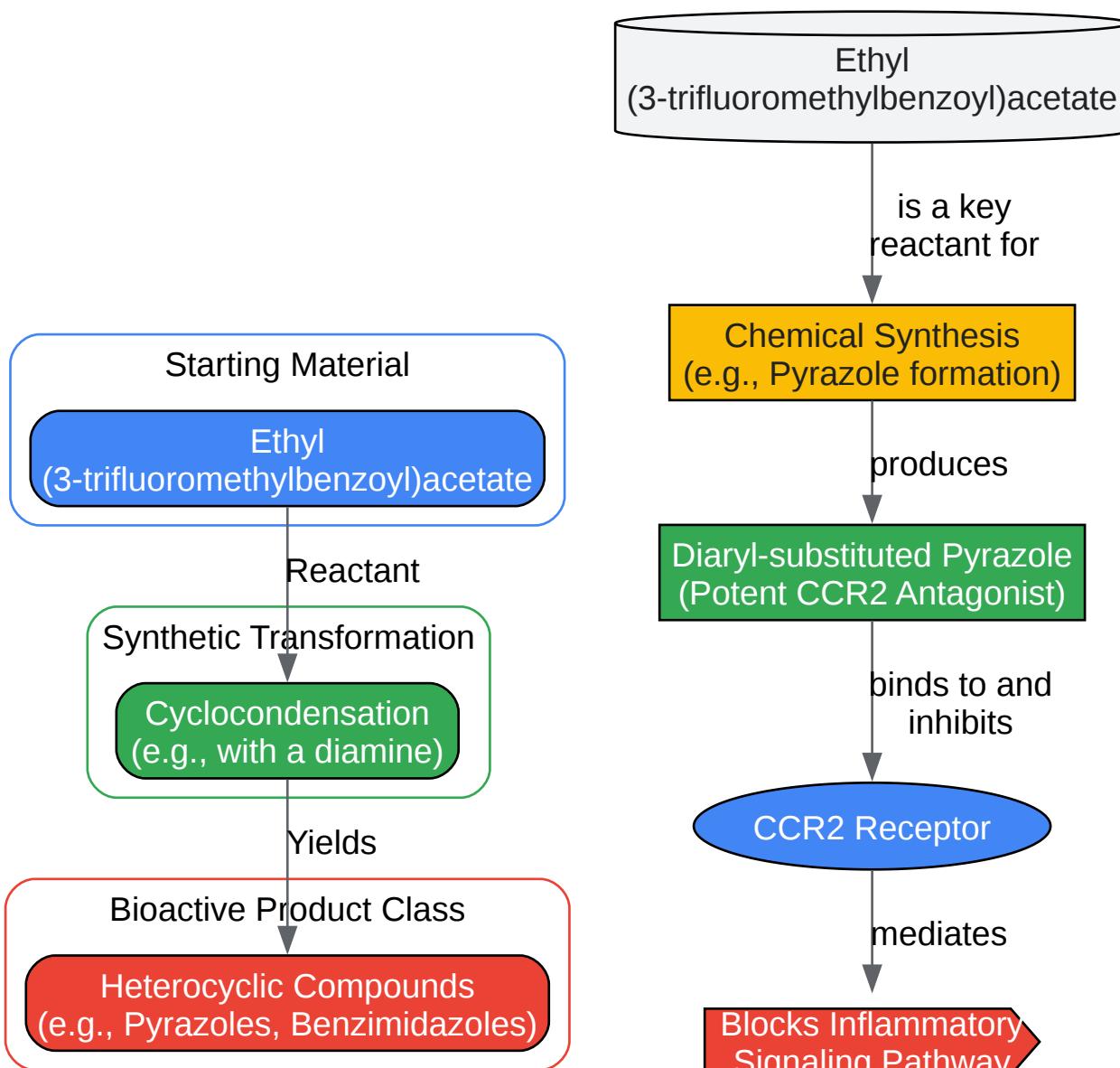
Methodology (Using a Pycnometer):

- Cleaning and Calibration: A pycnometer of a known volume is thoroughly cleaned, dried, and weighed empty (m_1).
- Water Measurement: The pycnometer is filled with distilled water at a specific temperature (e.g., 25 °C), and its mass is recorded (m_2). The density of water at this temperature (ρ_{water}) is known.
- Sample Measurement: The pycnometer is emptied, dried, and then filled with **Ethyl (3-trifluoromethylbenzoyl)acetate** at the same temperature. Its mass is recorded again (m_3).
- Calculation: The density of the sample (ρ_{sample}) is calculated using the formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer, typically an Abbé refractometer.

Methodology:


- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: A few drops of **Ethyl (3-trifluoromethylbenzoyl)acetate** are placed on the prism of the refractometer.
- Temperature Control: The temperature of the prisms is maintained at a constant, specified value (e.g., 20 °C) using a circulating water bath.
- Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: The refractive index is read directly from the instrument's scale. The reading is typically reported with the D-line of sodium as the light source (n_D) and the measurement temperature (e.g., $n_{20/D}$).

Applications in Synthesis

Ethyl (3-trifluoromethylbenzoyl)acetate is a valuable intermediate due to its reactive β -ketoester moiety and the presence of the trifluoromethyl group, which can impart desirable properties such as increased lipophilicity and metabolic stability to the final molecule.^[3] It serves as a precursor for synthesizing complex heterocyclic structures with significant biological activity.^{[1][2]}

Logical Workflow: Synthesis of Bioactive Molecules

The following diagram illustrates the role of **Ethyl (3-trifluoromethylbenzoyl)acetate** as a key starting material in multi-step synthetic pathways.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl (3-trifluoromethylbenzoyl)acetate 97 1717-42-6 [sigmaaldrich.com]

- 2. Ethyl (3-trifluoromethylbenzoyl)acetate 97 1717-42-6 [sigmaaldrich.com]
- 3. nbino.com [nbino.com]
- To cite this document: BenchChem. [Ethyl (3-trifluoromethylbenzoyl)acetate physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157145#ethyl-3-trifluoromethylbenzoyl-acetate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com